molecular formula C12H14O B15071481 1-(Propan-2-yl)-1H-inden-1-ol CAS No. 98153-90-3

1-(Propan-2-yl)-1H-inden-1-ol

Cat. No.: B15071481
CAS No.: 98153-90-3
M. Wt: 174.24 g/mol
InChI Key: VMLDJOMJDZDTNM-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-inden-1-ol is an organic compound belonging to the indene family It is characterized by the presence of an isopropyl group attached to the indene ring system, which includes a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-inden-1-ol typically involves the alkylation of indene with isopropyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the isopropylated product. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of 1-Isopropyl-1H-inden-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of 1-Isopropyl-1H-inden-1-one.

    Reduction: Formation of 1-Isopropyl-1H-inden-1-ol derivatives.

    Substitution: Various substituted indene derivatives depending on the electrophile used.

Scientific Research Applications

1-Isopropyl-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The isopropyl group influences the compound’s lipophilicity and overall chemical behavior.

Comparison with Similar Compounds

    1-Methyl-1H-inden-1-ol: Similar structure but with a methyl group instead of an isopropyl group.

    1-Phenyl-1H-inden-1-ol: Contains a phenyl group, leading to different chemical properties.

    1-Ethyl-1H-inden-1-ol: Ethyl group substitution, affecting its reactivity and applications.

Uniqueness: 1-Isopropyl-1H-inden-1-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

98153-90-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-ylinden-1-ol

InChI

InChI=1S/C12H14O/c1-9(2)12(13)8-7-10-5-3-4-6-11(10)12/h3-9,13H,1-2H3

InChI Key

VMLDJOMJDZDTNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=CC2=CC=CC=C21)O

Origin of Product

United States

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